molecular formula C10H19NO2 B12969612 (R)-methyl 2-amino-3-cyclohexylpropanoate

(R)-methyl 2-amino-3-cyclohexylpropanoate

Cat. No.: B12969612
M. Wt: 185.26 g/mol
InChI Key: XPEUJVMSARYTLS-SECBINFHSA-N
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Description

®-methyl 2-amino-3-cyclohexylpropanoate is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of ®-2-amino-3-cyclohexylpropanoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ®-methyl 2-amino-3-cyclohexylpropanoate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of enzymatic catalysis for the esterification process can be explored to achieve higher enantioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-methyl 2-amino-3-cyclohexylpropanoate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-methyl 2-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include the inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-amino-3-cyclohexylpropanoic acid
  • Benzyl ®-2-amino-3-cyclohexylpropanoate
  • tert-butyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride

Uniqueness

®-methyl 2-amino-3-cyclohexylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-cyclohexylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEUJVMSARYTLS-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CCCCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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